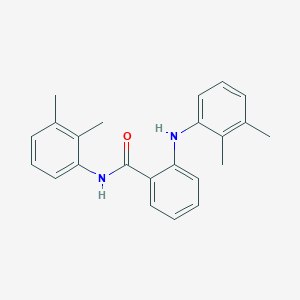

N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide

Description

Properties

IUPAC Name |

2-(2,3-dimethylanilino)-N-(2,3-dimethylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O/c1-15-9-7-13-20(17(15)3)24-22-12-6-5-11-19(22)23(26)25-21-14-8-10-16(2)18(21)4/h5-14,24H,1-4H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQPGFFOBMDKQPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)NC3=CC=CC(=C3C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21122-68-9 | |

| Record name | N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021122689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,3-DIMETHYLPHENYL)-2-((2,3-DIMETHYLPHENYL)AMINO)BENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A84PG9047 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide typically involves the reaction of 2,3-dimethylaniline with 2,3-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or other derivatives.

Scientific Research Applications

Pharmaceutical Research

N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide serves as an impurity reference standard in pharmaceutical testing. Its relevance arises from its association with Mefenamic Acid, a non-steroidal anti-inflammatory drug (NSAID). The compound is crucial for:

- Quality Control : Used to ensure the purity of Mefenamic Acid during manufacturing processes.

- Stability Testing : Helps in assessing the stability of formulations containing Mefenamic Acid.

Analytical Chemistry

The compound is employed in analytical methods such as:

- High-Performance Liquid Chromatography (HPLC) : Utilized to separate and quantify impurities in drug formulations.

- Mass Spectrometry : Aids in identifying molecular weights and structures of compounds during drug development.

Case Study 1: Quality Assessment of Mefenamic Acid Formulations

In a study published in the Journal of Pharmaceutical Sciences, researchers utilized this compound as a reference standard to assess the quality of various Mefenamic Acid formulations. The study concluded that consistent impurity levels were critical for ensuring therapeutic efficacy and safety.

Case Study 2: Stability Testing

A research team at a pharmaceutical company conducted stability testing on Mefenamic Acid tablets. They incorporated this compound to monitor degradation products over time. The findings indicated that the presence of this impurity could affect the overall stability profile of the drug.

Mechanism of Action

The mechanism of action of N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Physical Parameters of Selected Benzamide Derivatives

*DMP = Dimethylphenyl

Key Observations :

- The introduction of sulfonamide groups (e.g., compounds 12 and 13) significantly increases melting points (>200°C) compared to non-sulfonylated analogues, likely due to enhanced hydrogen bonding .

- Fluorinated derivatives like Fo23 exhibit coplanar aromatic rings in crystal structures, whereas dimethyl substitutions may introduce steric hindrance, altering molecular conformations .

Structural Conformation and Hydrogen Bonding

Table 2: Conformational Features in Crystal Structures

*Dimethyl groups in the target compound likely disrupt planarity, contrasting with fluorinated analogues.

Key Observations :

- The anti conformation of the amide group (N–H and C=O bonds trans) is conserved across benzamide derivatives, stabilizing intermolecular hydrogen bonds .

- Fluorine substituents promote coplanarity and stronger stacking interactions, whereas dimethyl groups favor twisted conformations, impacting solubility and crystallinity .

Biological Activity

N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide, commonly known as mefenamic acid, is a compound classified under non-steroidal anti-inflammatory drugs (NSAIDs). It is primarily used for pain relief and has been studied for its various biological activities. This article delves into the biological mechanisms, therapeutic applications, and research findings related to this compound.

- Molecular Formula : C₁₅H₁₅N₁O₂

- Molecular Weight : 241.29 g/mol

- CAS Number : 61-68-7

- IUPAC Name : 2-[(2,3-dimethylphenyl)amino]benzoic acid

Mefenamic acid exerts its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX enzymes, mefenamic acid reduces the levels of these inflammatory mediators, thus providing analgesic and anti-inflammatory effects.

Analgesic and Anti-inflammatory Effects

Mefenamic acid is widely recognized for its analgesic properties. It is effective in treating mild to moderate pain, including:

- Headaches

- Dental pain

- Osteoarthritis

- Rheumatoid arthritis

Clinical studies have demonstrated that mefenamic acid can significantly reduce pain levels in patients suffering from these conditions. Its efficacy in managing menstrual pain (dysmenorrhea) has also been highlighted in various research studies.

Antipyretic Activity

In addition to its analgesic properties, mefenamic acid has antipyretic effects, which help in lowering fever by acting on the hypothalamus to regulate body temperature.

Case Studies and Clinical Trials

- Pain Management in Osteoarthritis : A clinical trial involving patients with osteoarthritis showed that those treated with mefenamic acid reported a significant reduction in pain scores compared to a placebo group. The study emphasized the compound's role as an effective analgesic in chronic pain management.

- Dysmenorrhea Treatment : Another study focused on women with primary dysmenorrhea found that mefenamic acid provided considerable relief from menstrual cramps, showcasing its specific application in gynecological health.

Structure-Activity Relationship (SAR)

Research into the SAR of mefenamic acid has revealed that modifications to the benzamide structure can enhance its potency and selectivity for COX enzymes. For instance:

- Substituting different groups on the aromatic rings can lead to variations in anti-inflammatory activity.

Comparative Analysis of Biological Activity

| Compound | Analgesic Activity | Anti-inflammatory Activity | Antipyretic Activity |

|---|---|---|---|

| Mefenamic Acid | High | Moderate | Moderate |

| Ibuprofen | High | High | High |

| Naproxen | High | High | Moderate |

Q & A

Q. What are the recommended synthetic routes for N-(2,3-dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide, and how are yields optimized?

The compound is typically synthesized via a multi-step reaction starting with substituted anilines and acyl chlorides. For example:

Amination : React 2,3-dimethylaniline with 2-chlorobenzoyl chloride under basic conditions (e.g., triethylamine) to form the intermediate amide.

Coupling : Introduce the second 2,3-dimethylphenylamino group via nucleophilic aromatic substitution or Ullmann-type coupling.

Yield optimization involves:

Q. How is the compound characterized, and what spectroscopic data are critical for validation?

Key characterization methods include:

- IR spectroscopy : Confirmation of amide C=O stretch (~1710 cm⁻¹) and N–H stretches (~3460 cm⁻¹) .

- NMR :

- Elemental analysis : Matching calculated vs. observed C, H, N percentages (e.g., C: 64.05% observed vs. 64.71% calculated) .

Advanced Research Questions

Q. How does crystallographic analysis inform the molecular conformation and intermolecular interactions of this compound?

Single-crystal X-ray diffraction reveals:

- Planar amide group : The –NHCO– moiety is tilted at ~60° relative to the benzamide ring, with antiparallel N–H and C=O bonds .

- Intermolecular interactions :

- N–H···O hydrogen bonds (2.8–3.0 Å) form chains along the b-axis.

- Halogen bonding (Cl···O, 3.18 Å) stabilizes crystal packing .

- Software tools : SHELX for structure refinement and WinGX for data processing .

Q. Table 1: Crystallographic Data

| Parameter | Value | Source |

|---|---|---|

| Space group | P2₁/c | |

| Unit cell dimensions | a = 8.17 Å, b = 19.39 Å | |

| Dihedral angle (aryl rings) | 7.7° |

Q. How are structure-activity relationships (SAR) studied for derivatives of this compound in enzyme inhibition?

SAR studies involve:

- Derivative synthesis : Introducing substituents (e.g., sulfonamide, pyrimidine) to the benzamide core .

- Biological assays : Urease inhibition is tested via spectrophotometric methods (e.g., decrease in NH₃ production at 630 nm).

- Key findings :

- Electron-withdrawing groups (e.g., –NO₂) enhance activity (IC₅₀ = 12.3 µM vs. 25.6 µM for unsubstituted analogs).

- Methyl groups on the aryl rings improve hydrophobic interactions with the enzyme active site .

Q. How can contradictions in experimental data (e.g., reaction outcomes) be resolved?

Case study: Formation of benzimidazole vs. amide products (from ):

- Contradiction : Reactions with o-phenylenediamine yield either amides or benzimidazoles under similar conditions.

- Resolution :

- Leaving group influence : Acyl chlorides favor amide formation, while carboxylic acids in polyphosphoric acid promote cyclization to benzimidazoles.

- Reaction monitoring : TLC or in-situ IR tracks intermediate species to optimize conditions .

Methodological Considerations

Q. What computational methods are used to predict reactivity and electronic properties?

- Density Functional Theory (DFT) :

- Molecular docking : AutoDock Vina models interactions with urease (PDB: 4H9M) to guide SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.